2-Ethyltetradecanoic acid

Overview

Description

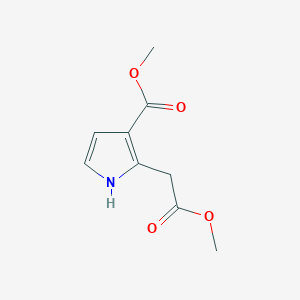

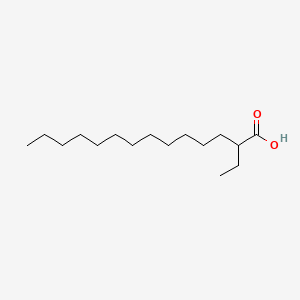

2-Ethyltetradecanoic acid, also known as 2-Ethylmyristic acid, is a chemical compound with the molecular formula C16H32O2 . It has an average mass of 256.424 Da and a monoisotopic mass of 256.240234 Da .

Molecular Structure Analysis

The 2-Ethyltetradecanoic acid molecule contains a total of 49 bonds. There are 17 non-H bond(s), 1 multiple bond(s), 13 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Scientific Research Applications

Nucleic Acid Research

2-Ethyltetradecanoic acid, through its derivative diethyl pyrocarbonate, plays a role in nucleic acid research. Diethyl pyrocarbonate is used as a nuclease inhibitor, facilitating the extraction of undegraded nucleic acids. This compound reacts with single-stranded nucleic acids, affecting the biological activity of RNA. Its interactions with biological materials are significant for understanding the general mechanisms in confronting cell constituents with acylating agents (Ehrenberg, Fedorcsák, & Solymosy, 1976).

Catalytic Production in Polymer Industry

The catalytic production of bio-based polyester monomers, like 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass, is another application. FDCA, a potential replacement for terephthalic acid monomer, opens pathways for biomass-based polyester, replacing petroleum-based alternatives. The review elaborates on the utilization of oxidation catalysts, reaction mechanisms, limitations, and challenges in this field (Zhang, Li, Tang, Lin, & Long, 2015).

Soil Remediation

2-Ethyltetradecanoic acid is relevant in the context of soil remediation, especially in the recycling of ethylenediamine-tetraacetic acid (EDTA) used for removing trace metals from contaminated soils. This research demonstrates that Na2S, combined with Ca(OH)2, can precipitate trace metals, allowing the recycling of EDTA and enhancing the removal of trace metals from contaminated soils (Zeng, Sauvé, Allen, & Hendershot, 2005).

Synthesis of Bacterial Endotoxins

An efficient synthesis of (R)-3-hydroxytetradecanoic acid, a key component of bacterial endotoxins, has been described using (R)-oxirane acetic acid ethyl ester. This method provides a general approach for preparing other chiral 3-hydroxy acids (Huang & Hollingsworth, 1998).

Biocatalytic Production

The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) is also gaining attention due to its potential as a sustainable substitute for petroleum-derived terephthalic acid. The review focuses on the biocatalytic methods, including enzymatic and whole-cell catalysis, for efficient FDCA production (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

This compound, also known as 2-Ethylmyristic acid, is a derivative of myristic acid . Myristic acid is known to play a role in various biological processes, including protein myristoylation.

Biochemical Pathways

The specific biochemical pathways affected by 2-Ethyltetradecanoic acid are not well-known. As a fatty acid, it may be involved in lipid metabolism and could potentially influence other metabolic pathways. The exact pathways and downstream effects are currently unclear .

Pharmacokinetics

The pharmacokinetics of 2-Ethyltetradecanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a lipophilic compound, it is likely to be absorbed in the gastrointestinal tract and distributed via lipoprotein transport. It may be metabolized in the liver and excreted in the bile or urine .

Result of Action

The molecular and cellular effects of 2-Ethyltetradecanoic acid’s action are not well-documented. Given its structural similarity to myristic acid, it may have similar effects, such as influencing membrane fluidity or signaling pathways. The specific effects of 2-ethyltetradecanoic acid remain to be elucidated .

properties

IUPAC Name |

2-ethyltetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(4-2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZGBQSXOHEXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885296 | |

| Record name | Tetradecanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyltetradecanoic acid | |

CAS RN |

25354-93-2 | |

| Record name | 2-Ethyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25354-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylmyristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime](/img/structure/B1617428.png)

![5-Methyltetrazolo[1,5-a]quinoline](/img/structure/B1617445.png)

![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1617446.png)